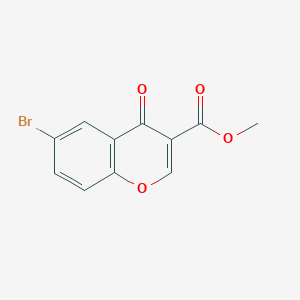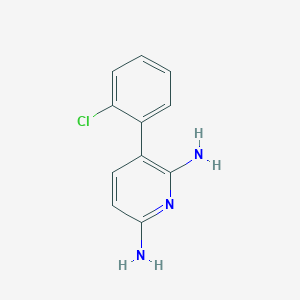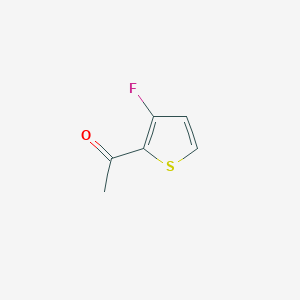
1-Chloroethyl-triethyl-silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloroethyl-triethyl-silane is an organosilicon compound with the molecular formula C8H19ClSi. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both silicon and chlorine atoms, making it a valuable reagent in organic synthesis.
準備方法
1-Chloroethyl-triethyl-silane can be synthesized through several methods. One common synthetic route involves the reaction of triethylsilane with 1-chloroethane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. Industrial production methods often involve large-scale reactions using specialized equipment to ensure high purity and yield.
化学反応の分析
1-Chloroethyl-triethyl-silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines, to form different organosilicon compounds.
Reduction Reactions: The compound can be reduced to form triethylsilane and ethylene.
Oxidation Reactions: Oxidation can lead to the formation of silanols or siloxanes, depending on the reagents and conditions used.
Common reagents used in these reactions include lithium aluminum hydride for reductions and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Chloroethyl-triethyl-silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organosilicon compounds, which are important intermediates in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Industry: The compound is used in the production of silicone-based materials, which are widely used in coatings, adhesives, and sealants.
作用機序
The mechanism of action of 1-Chloroethyl-triethyl-silane involves the reactivity of the silicon-chlorine bond. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. This reactivity is due to the partial positive charge on the silicon atom, which makes it susceptible to attack by nucleophiles. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
1-Chloroethyl-triethyl-silane can be compared with other similar compounds, such as:
Chloromethyltrimethylsilane: This compound has a similar structure but with a methyl group instead of an ethyl group. It is also used in organic synthesis and has similar reactivity.
Triethylchlorosilane: This compound lacks the ethyl group on the silicon atom and is used in different types of reactions, such as hydrosilylation.
Trimethylsilyl chloride: This compound is another similar reagent used in organic synthesis, with a methyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific reactivity and applications, which are influenced by the presence of the ethyl groups on the silicon atom.
特性
CAS番号 |
18279-74-8 |
|---|---|
分子式 |
C8H19ClSi |
分子量 |
178.77 g/mol |
IUPAC名 |
1-chloroethyl(triethyl)silane |
InChI |
InChI=1S/C8H19ClSi/c1-5-10(6-2,7-3)8(4)9/h8H,5-7H2,1-4H3 |
InChIキー |
FULBKPOCJNSUPK-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)C(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[4-(2-Aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid](/img/structure/B13991693.png)

![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991707.png)





